3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride
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Overview
Description
3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride is a compound that features a pyridine ring substituted with trifluoromethyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from room temperature to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and amines, such as:
- 2-Amino-4-trifluoromethylpyridine
- 3-Methyl-6-trifluoromethylpyridin-2-amine
- 3-Nitro-6-trifluoromethylpyridin-2-amine .
Uniqueness
What sets 3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine apart is the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H11ClF6N2 |
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Molecular Weight |
308.65 g/mol |
IUPAC Name |
3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F6N2.ClH/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16;/h4-5H,1-3,17H2;1H |
InChI Key |
QBOCNNXNLZFUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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